molecular formula C13H16FNO2 B12989081 (R)-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid

(R)-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid

Cat. No.: B12989081
M. Wt: 237.27 g/mol
InChI Key: NMTBQOORXDTLJM-GFCCVEGCSA-N
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Description

®-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid is a complex organic compound featuring a pyrrolidine ring, a benzoic acid moiety, and fluorine and ethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized from 1,4-butanediol and ammonia in the presence of a cobalt- and nickel oxide catalyst

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure conditions to increase yield and efficiency. The final product would be purified through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluoro and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce groups like hydroxyl or amino groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: Due to its structural properties, it may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrrolidine ring and benzoic acid moiety can contribute to binding affinity and specificity, while the fluoro and ethyl groups may enhance stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Ethyl-2-fluoro-5-(pyrrolidin-2-yl)benzoic acid is unique due to the combination of its substituents, which confer specific steric and electronic properties

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

4-ethyl-2-fluoro-5-[(2R)-pyrrolidin-2-yl]benzoic acid

InChI

InChI=1S/C13H16FNO2/c1-2-8-6-11(14)10(13(16)17)7-9(8)12-4-3-5-15-12/h6-7,12,15H,2-5H2,1H3,(H,16,17)/t12-/m1/s1

InChI Key

NMTBQOORXDTLJM-GFCCVEGCSA-N

Isomeric SMILES

CCC1=CC(=C(C=C1[C@H]2CCCN2)C(=O)O)F

Canonical SMILES

CCC1=CC(=C(C=C1C2CCCN2)C(=O)O)F

Origin of Product

United States

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